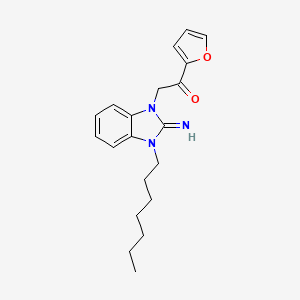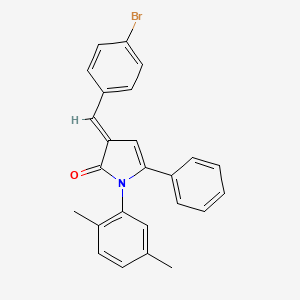![molecular formula C23H20FN3O4 B15041691 2-ethoxy-4-[(Z)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-fluorobenzoate](/img/structure/B15041691.png)
2-ethoxy-4-[(Z)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-[(Z)-{[(6-methylpyridin-3-yl)formamido]imino}methyl]phenyl 4-fluorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic rings, an ester functional group, and a formamido-imino linkage, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4-[(Z)-{[(6-methylpyridin-3-yl)formamido]imino}methyl]phenyl 4-fluorobenzoate typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings. This reaction requires a palladium catalyst, a boronic acid derivative, and a halogenated aromatic compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-[(Z)-{[(6-methylpyridin-3-yl)formamido]imino}methyl]phenyl 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho or para to the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Ethoxy-4-[(Z)-{[(6-methylpyridin-3-yl)formamido]imino}methyl]phenyl 4-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-ethoxy-4-[(Z)-{[(6-methylpyridin-3-yl)formamido]imino}methyl]phenyl 4-fluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The formamido-imino linkage plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4-[(Z)-{[(6-methylpyridin-3-yl)formamido]imino}methyl]phenyl benzoate
- 2-Ethoxy-4-[(Z)-{[(6-methylpyridin-3-yl)formamido]imino}methyl]phenyl 4-chlorobenzoate
Uniqueness
2-Ethoxy-4-[(Z)-{[(6-methylpyridin-3-yl)formamido]imino}methyl]phenyl 4-fluorobenzoate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H20FN3O4 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
[2-ethoxy-4-[(Z)-[(6-methylpyridine-3-carbonyl)hydrazinylidene]methyl]phenyl] 4-fluorobenzoate |
InChI |
InChI=1S/C23H20FN3O4/c1-3-30-21-12-16(13-26-27-22(28)18-6-4-15(2)25-14-18)5-11-20(21)31-23(29)17-7-9-19(24)10-8-17/h4-14H,3H2,1-2H3,(H,27,28)/b26-13- |
InChI Key |
YVYYUVDPHWQJKQ-ZMFRSBBQSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N\NC(=O)C2=CN=C(C=C2)C)OC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CN=C(C=C2)C)OC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(4-Methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide](/img/structure/B15041611.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2-chlorophenoxy)acetate](/img/structure/B15041617.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B15041618.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B15041623.png)
![N'-[(E)-pyridin-2-ylmethylidene]naphthalene-1-carbohydrazide](/img/structure/B15041629.png)
![(5Z)-1-(3-Methylphenyl)-5-({2-[2-(4-nitrophenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B15041635.png)
![3-(4-methoxyphenyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B15041638.png)
![N'-[(Z)-(5-iodofuran-2-yl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B15041645.png)
![1,3-dimethyl-5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15041656.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15041662.png)



